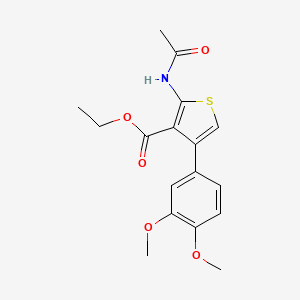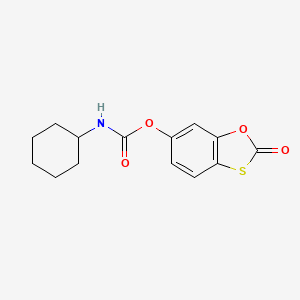![molecular formula C16H18ClN3O2 B5663817 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)
7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which modulates the release of dopamine in the brain. This may have implications for the treatment of neurological disorders, particularly those associated with dopamine dysregulation.
Biochemical and Physiological Effects
Studies have shown that 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. It has also been shown to decrease dopamine release in the nucleus accumbens, which is involved in reward and motivation. These effects may have implications for the treatment of neurological disorders, particularly those associated with cognitive dysfunction and addiction.
実験室実験の利点と制限
One of the main advantages of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine for lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for investigating the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low selectivity for the dopamine D3 receptor, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of interest is the potential therapeutic applications of this compound for neurological disorders, particularly those associated with dopamine dysregulation. Another area of interest is the development of more selective compounds that target the dopamine D3 receptor, which may have fewer off-target effects and greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on dopamine release in different regions of the brain.
合成法
The synthesis of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine involves a multi-step process. The first step involves the condensation of 4-chloro-2-nitrophenol with 2-aminobutanoic acid to form 7-chloro-4-(2-aminobutanoyl)-2-nitrophenol. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting compound is then reacted with pyrazole-1-carboxylic acid to form 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-amino-3,4-dihydroquinolin-2-one. Finally, the benzoxazepine ring is formed by cyclization using trifluoroacetic acid as a catalyst.
科学的研究の応用
7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in a range of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. As such, it has been investigated as a potential therapeutic agent for these conditions.
特性
IUPAC Name |
1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-14(20-7-3-6-18-20)16(21)19-8-9-22-15-5-4-13(17)10-12(15)11-19/h3-7,10,14H,2,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWWOSBWEJEKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)

![5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5663772.png)
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)
![rel-(1S,5R)-3-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)
![4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5663798.png)

![4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5663802.png)
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)